molecular formula C12H28Cl2OSi2 B032465 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane CAS No. 69304-37-6

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Cat. No.: B032465
CAS No.: 69304-37-6
M. Wt: 315.42 g/mol
InChI Key: DDYAZDRFUVZBMM-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (C₁₂H₂₈Cl₂OSi₂, MW 315.43) is a chlorinated disiloxane derivative widely employed in organic synthesis as a selective protecting agent for hydroxyl groups, particularly in nucleosides, sugars, and other polyols. Its structure features two silicon atoms bridged by an oxygen atom, with each silicon bonded to two isopropyl groups and one chlorine atom. The compound is a colorless liquid with a boiling point of 70°C and a density of 0.986 g/mL at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be synthesized starting from trichlorosilane by treatment with isopropylmagnesium chloride, water, and acetyl chloride. Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride in the presence of catalytic palladium(II) chloride .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane primarily undergoes substitution reactions due to the presence of reactive chlorine atoms. It can react with nucleophiles such as alcohols and amines to form silyl ethers and silyl amines, respectively .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

TIPDSCl is predominantly utilized for the protection of hydroxyl groups in organic compounds. It forms stable silyl ether bonds with hydroxyl functionalities, allowing for selective modifications of other functional groups without interference from the hydroxyl group. This property is particularly useful in nucleoside chemistry where the preservation of hydroxyl groups is crucial for subsequent reactions .

Chromatography

In analytical chemistry, TIPDSCl serves as a stationary phase for chromatography, particularly in the analysis of oligosaccharides and complex carbohydrates. Its ability to stabilize reactive hydroxyl groups enhances the separation efficiency of various analytes .

Biochemical Applications

While specific biological activities are not extensively documented, TIPDSCl's role as a protecting group suggests potential applications in biochemistry and molecular biology. Its ability to stabilize reactive hydroxyl groups can facilitate studies involving nucleic acids and other biomolecules .

Case Study 1: Hydroxyl Group Protection in Nucleosides

A study demonstrated the effectiveness of TIPDSCl in protecting hydroxyl groups during the synthesis of modified nucleosides. Researchers reported that using TIPDSCl allowed for selective reactions on other functional groups without compromising the integrity of the hydroxyl functionalities. The resulting products exhibited high yields and purity, showcasing TIPDSCl's utility in nucleoside chemistry .

Case Study 2: Chromatographic Analysis of Oligosaccharides

Another research effort focused on employing TIPDSCl as a stationary phase for chromatographic analysis. The study highlighted its effectiveness in resolving complex mixtures of oligosaccharides, emphasizing its role in enhancing separation efficiency and resolution compared to traditional stationary phases .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane involves the formation of a silyl ether or silyl amine through a substitution reaction. The chlorine atoms are replaced by nucleophiles, resulting in the protection of hydroxy or amino groups. This protection is essential for preventing unwanted side reactions during subsequent synthetic steps .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane with structurally related silylating agents:

Compound Name Molecular Formula Molecular Weight Key Features Applications Deprotection Method Safety Considerations
This compound C₁₂H₂₈Cl₂OSi₂ 315.43 Bulky isopropyl groups; selective for vicinal diols Nucleoside/sugar protection ; antisense oligonucleotide synthesis TBAF or aqueous acids Hazardous (H314)
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane C₆H₁₈O₃Si₂ 194.38 Methoxy groups; less steric bulk Less common; limited to single hydroxyl protection Acidic conditions Limited data; non-hazardous
tert-Butyldimethylsilyl chloride (TBDMSCl) C₆H₁₅ClSi 150.72 Monosiloxane; single hydroxyl protection General hydroxyl protection in peptides, nucleotides TBAF Corrosive (H314)
1,1,3,3-Tetraisopropyldisiloxane-1,3-diol C₁₂H₃₀O₃Si₂ 302.54 Non-chlorinated; hydroxyl-terminated Intermediate in disiloxane synthesis N/A Not classified as hazardous

Key Differentiators

Selectivity and Steric Effects :

  • The isopropyl groups in this compound provide steric hindrance, favoring protection of vicinal diols (e.g., 3′,5′-OH in ribose) over isolated hydroxyls. This contrasts with TBDMSCl, which lacks diol selectivity .
  • The dimethoxy variant (C₆H₁₈O₃Si₂) has reduced bulk, limiting its utility in selective protection .

Efficiency in Multistep Syntheses: Simultaneous protection of two hydroxyl groups reduces synthetic steps compared to monosiloxanes like TBDMSCl. For example, in antisense oligonucleotide synthesis, this reagent streamlines 2′-O-methylation by isolating the 2′-OH for modification .

Deprotection Flexibility :

  • Unlike TBDMSCl, which requires stringent fluoride-based deprotection, this compound can be removed under milder acidic conditions (e.g., aqueous TFA), preserving acid-sensitive functional groups .

Safety and Handling :

  • While all chlorinated siloxanes pose corrosion risks, the higher molecular weight and lower volatility of this compound may marginally improve handling compared to smaller analogues like TBDMSCl .

Research Findings and Case Studies

  • Nucleoside Chemistry : In the synthesis of 2′-deoxy-3-methyl-pseudouridine, this compound enabled selective 3′,5′-O-protection, allowing Barton deoxygenation at the 2′-position with tributylstannane .
  • RNA Modifications : The reagent was critical in synthesizing 2′-O-trifluoromethyl RNAs, where its bulky groups prevented undesired side reactions during fluorination .
  • Sucrose Derivatives: It facilitated dual protection of 4′- and 6′-OH groups in sucrose, enabling precise synthesis of antidiabetic phenylpropanoid sucrose esters .

Biological Activity

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is a chemical compound with significant applications in organic synthesis and analytical chemistry. Its primary function as a silylating reagent makes it a valuable tool in the protection of hydroxyl groups in nucleosides and oligosaccharides. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₈Cl₂O₂Si₂
  • Molecular Weight : 315.4 g/mol
  • Appearance : Colorless, clear liquid
  • Solubility : Miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane

Biological Activity

While specific biological activities of TIPDSCl₂ are not extensively documented, its role as a protecting group in nucleoside chemistry suggests potential applications in biochemistry and molecular biology. The compound stabilizes reactive hydroxyl groups, facilitating studies involving nucleic acids and other biomolecules.

TIPDSCl₂ functions as a protecting group by forming a silyl ether bond with hydroxyl groups on nucleosides. The bulky isopropyl groups provide steric hindrance that prevents unwanted reactions, allowing for selective modifications of other functional groups. This property is particularly useful in the synthesis of oligonucleotides and in various analytical techniques.

Applications

  • Nucleic Acid Chemistry :
    • Used to protect 3'- and 5'-hydroxy functions of ribonucleosides.
    • Facilitates the analysis of Watson-Crick and Hoogstein base pairing .
  • Synthesis of Ribavirin Delivery Systems :
    • Employed in the formation of chemical delivery systems for antiviral compounds like ribavirin .
  • Cyclic Bridged Peptides :
    • Involved in the preparation of cyclic peptides through its protective capabilities .

Case Studies

  • Silylation Efficiency :
    A study demonstrated that TIPDSCl₂ effectively protected hydroxyl groups under mild conditions, allowing for subsequent reactions without compromising the integrity of the nucleoside structure .
  • Stability Studies :
    Research has shown that silylated nucleosides exhibit enhanced stability against hydrolysis compared to their unprotected counterparts. This stability is crucial for maintaining the functionality of nucleic acids during various biochemical processes.

Comparison with Related Compounds

The following table compares TIPDSCl₂ with other common silylating agents:

Compound NameMolecular FormulaKey Applications
This compoundC₁₂H₂₈Cl₂O₂Si₂Nucleic acid protection; cyclic peptide synthesis
Trimethylsilyl chlorideC₃H₉ClOSiGeneral silylation; protection of alcohols
Diethylsilyl chlorideC₄H₁₁ClOSiSilylation of alcohols; less sterically hindered

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, and how can purity be optimized?

Synthesis typically involves the controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A common approach includes reacting dichlorosilanes with isopropyl-substituted silanols in the presence of a catalyst (e.g., amine bases). To optimize purity:

  • Use fractional distillation under reduced pressure (e.g., 40–60°C at 0.1–0.5 mmHg) to separate the product from oligomeric byproducts.
  • Monitor reaction progress via <sup>29</sup>Si NMR to track siloxane bond formation .
  • Employ preparative chromatography (e.g., silica gel with hexane/ethyl acetate) for final purification.

Q. How can spectroscopic techniques distinguish 1,3-dichloro-tetraisopropyldisiloxane from structural analogs?

  • <sup>1</sup>H NMR : Look for characteristic isopropyl proton signals (δ 1.0–1.2 ppm, multiplet) and absence of methyl groups (present in tetramethyl analogs, δ 0.1–0.3 ppm).
  • IR Spectroscopy : A strong Si-O-Si asymmetric stretch near 1,050–1,100 cm<sup>-1</sup> and Si-Cl stretches at 500–600 cm<sup>-1</sup> .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 335 (M<sup>+</sup> for C12H24Cl2O Si2) and isotopic chlorine patterns .

Q. What thermodynamic data are critical for handling this compound in laboratory settings?

Key parameters include:

  • Vapor Pressure : Use the Antoine equation (log10P = 4.10855 − 1417.136/(T − 64.839)) derived from experimental data (303–403 K) to predict volatility .
  • Enthalpy of Vaporization (ΔvapH) : ~40.3 kJ/mol at 318 K, indicating moderate thermal stability .
  • Store under inert gas (N2 or Ar) to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to model Si-Cl bond cleavage kinetics and intermediate stabilization. Compare computed activation energies with experimental Arrhenius parameters.
  • Analyze electron density maps (e.g., NBO analysis) to predict nucleophilic attack sites on the disiloxane backbone .
  • Validate computational models against kinetic data (e.g., reaction rates with alcohols or amines) .

Q. What strategies resolve contradictions in reported thermal decomposition data for disiloxanes?

  • Controlled TGA-DSC Studies : Conduct under varying atmospheres (N2 vs. O2) to isolate oxidative vs. pyrolytic pathways.
  • Isothermal Stability Tests : Monitor Si-Cl bond retention via <sup>29</sup>Si NMR at elevated temperatures (80–120°C).
  • Cross-reference with analogous tetramethyldisiloxane data to identify steric effects from isopropyl groups .

Q. How is this compound utilized in synthesizing hybrid organic-inorganic materials?

  • As a crosslinker : React with diols or diamines to form polysiloxane networks. Optimize molar ratios to balance mechanical strength and flexibility.
  • Surface Functionalization : Graft onto silica nanoparticles via silanol condensation, confirmed by XPS or FTIR .
  • Polymer Compatibility : Assess phase behavior in PDMS blends using DSC and DMA to measure glass transitions and modulus .

Q. What analytical methods detect trace impurities (e.g., hydrolyzed byproducts) in this compound?

  • Headspace GC-MS : Identify volatile chlorosilanol byproducts after derivatization with BSTFA .
  • Ion Chromatography : Quantify chloride ions (from hydrolysis) with detection limits <1 ppm .
  • <sup>29</sup>Si CP-MAS NMR : Resolve non-volatile oligomers in solid residues .

Q. Methodological Notes

  • Safety : Use gloveboxes or Schlenk lines to prevent moisture exposure. Hydrolysis releases HCl, requiring scrubbing systems .
  • Data Validation : Cross-check experimental results with computational models (e.g., Gaussian or ORCA) to reconcile discrepancies .
  • Ethical Compliance : Follow institutional guidelines for siloxane waste disposal due to environmental persistence .

Properties

IUPAC Name

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYAZDRFUVZBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219363
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Molecular Weight

315.42 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1,3-Dichlorotetraisopropyldisiloxane
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CAS No.

69304-37-6
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Record name 1,3-Dichlorotetraisopropyldisiloxane
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Record name 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan
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